Product packaging for Ditridecyl cyclohexane-1,2-dicarboxylate(Cat. No.:CAS No. 167907-26-8)

Ditridecyl cyclohexane-1,2-dicarboxylate

Cat. No.: B14269320
CAS No.: 167907-26-8
M. Wt: 536.9 g/mol
InChI Key: QBNKOOBQDPEETD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ditridecyl cyclohexane-1,2-dicarboxylate is a high-molecular-weight aliphatic ester belonging to the emerging class of non-phthalate, cyclohexanoate plasticizers. It is scientifically designed for research and development purposes, particularly for formulating flexible plastic materials in sensitive application areas. Similar alternatives like diisononyl cyclohexane-1,2-dicarboxylate (DINCH) are already well-established in the market, used in the manufacture of toys, medical devices, and food packaging due to their favorable toxicological profiles . These compounds function by embedding themselves between polymer chains, such as those in PVC, to reduce molecular interactions and increase chain mobility, thereby imparting flexibility without the endocrine disruption concerns associated with certain phthalates . The ditridecyl homologue, with its longer alkyl chain, offers distinct research value for investigating the effects of increased molecular weight and altered alkyl chain length on key performance parameters. This includes studies on compatibility, plasticizer migration rates, extraction resistance, low-temperature flexibility, and permanence in polymer matrices. Its primary research applications include developing next-generation polymer formulations, assessing material performance in demanding environments, and conducting comparative toxicological studies of high-molecular-weight plasticizers. The compound is part of a critical group of alternatives, including diisononyl and didecyl esters, that are recognized for their extensive data sets and low indication of concern for reproductive toxicity, making them promising subjects for further scientific evaluation . This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H64O4 B14269320 Ditridecyl cyclohexane-1,2-dicarboxylate CAS No. 167907-26-8

Properties

CAS No.

167907-26-8

Molecular Formula

C34H64O4

Molecular Weight

536.9 g/mol

IUPAC Name

ditridecyl cyclohexane-1,2-dicarboxylate

InChI

InChI=1S/C34H64O4/c1-3-5-7-9-11-13-15-17-19-21-25-29-37-33(35)31-27-23-24-28-32(31)34(36)38-30-26-22-20-18-16-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3

InChI Key

QBNKOOBQDPEETD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOC(=O)C1CCCCC1C(=O)OCCCCCCCCCCCCC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Spectroscopic and Chromatographic Analysis

The structural confirmation and purity assessment of ditridecyl cyclohexane-1,2-dicarboxylate rely on a combination of advanced spectroscopic and chromatographic techniques. These methods are essential for elucidating the molecule's three-dimensional structure, identifying functional groups, and determining the composition of isomeric mixtures.

Spectroscopic analysis is fundamental to the characterization of this compound, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of the molecule. In ¹H NMR, the chemical shifts and splitting patterns of the proton signals can confirm the presence of the cyclohexane (B81311) ring, the ester functionalities, and the long tridecyl alkyl chains. Specific peaks corresponding to the methine protons on the cyclohexane ring and the methylene (B1212753) protons adjacent to the ester oxygen atoms are key indicators. ¹³C NMR provides complementary information by identifying the chemical environments of all carbon atoms, including the carbonyl carbons of the ester groups and the distinct carbons within the cyclohexane ring and the alkyl chains.

Infrared (IR) Spectroscopy: IR spectroscopy is primarily used to identify the functional groups present in this compound. A strong absorption band in the region of 1730-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the ester groups. Additional peaks corresponding to C-O stretching and the C-H stretching of the alkane chains would also be prominent in the spectrum.

Interactive Table 1: Spectroscopic Data for this compound

Technique Key Observations Interpretation
¹H NMRSignals for cyclohexane ring protons, methylene protons adjacent to ester oxygen, and long alkyl chain protons.Confirms the basic carbon-hydrogen framework of the molecule.
¹³C NMRResonances for carbonyl carbons, cyclohexane ring carbons, and tridecyl chain carbons.Provides detailed information on the carbon skeleton.
IR SpectroscopyStrong C=O stretching absorption around 1740 cm⁻¹.Indicates the presence of ester functional groups.
Mass SpectrometryMolecular ion peak corresponding to the molecular weight of the compound.Confirms the molecular formula and provides fragmentation data for structural analysis.

Chromatographic methods are indispensable for assessing the purity of this compound and for separating and quantifying its various isomers (cis/trans).

Gas Chromatography (GC): Gas chromatography, often coupled with a mass spectrometer (GC-MS), is a highly effective technique for separating volatile and thermally stable compounds. google.com For this compound, GC can be used to determine its purity by separating it from any starting materials or byproducts. The retention time of the compound is a characteristic property under specific chromatographic conditions. GC-MS analysis further provides mass spectra for the separated components, aiding in their identification. google.com

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used to analyze the purity and isomer composition of this compound. Different stationary and mobile phases can be employed to achieve optimal separation of the cis and trans isomers. The area under each peak in the chromatogram is proportional to the concentration of that isomer, allowing for quantitative analysis of the isomeric ratio.

Interactive Table 2: Chromatographic Parameters for this compound Analysis

Technique Stationary Phase Mobile Phase Detector Application
Gas Chromatography (GC)Non-polar (e.g., DB-5) or medium-polarity capillary columnInert gas (e.g., Helium, Nitrogen)Flame Ionization Detector (FID) or Mass Spectrometer (MS)Purity assessment, separation from volatile impurities.
High-Performance Liquid Chromatography (HPLC)Reversed-phase (e.g., C18) or normal-phase (e.g., silica)Varies depending on the stationary phase (e.g., acetonitrile (B52724)/water for reversed-phase)UV or Refractive Index (RI) DetectorPurity determination, separation and quantification of cis/trans isomers.

Metabolic Pathways and Biotransformation Kinetics of Cyclohexane 1,2 Dicarboxylate Esters

Primary Hydrolytic Biotransformation

The initial and principal metabolic step for cyclohexane-1,2-dicarboxylate esters in biological systems is hydrolysis. This reaction is catalyzed by non-specific esterases, leading to the cleavage of one of the two ester bonds.

Upon ingestion or exposure, diesters like DINCH are rapidly metabolized to their corresponding monoester derivatives. In the case of DINCH, this process results in the formation of mono-isononyl-cyclohexane-1,2-dicarboxylate (MINCH). This initial hydrolytic step is crucial as it transforms the parent compound into a more polar metabolite, which can then undergo further biotransformation. Studies in humans following a single oral dose of DINCH showed that less than 1% of the administered dose was excreted as the simple monoester, MINCH, indicating that it is a transient intermediate that is quickly subjected to further metabolic processes. The formation of this monoester is a prerequisite for the subsequent oxidative reactions.

Secondary Oxidative Biotransformation of Alkyl Chains

Following the initial hydrolysis, the alkyl side chain of the monoester metabolite undergoes extensive oxidative biotransformation. This second phase of metabolism introduces polar functional groups, which further increases the water solubility of the metabolites and facilitates their excretion from the body. These oxidative reactions result in a variety of metabolites, including hydroxylated, carboxylated, and oxo-derivatives.

A major pathway in the secondary biotransformation of the monoester is the hydroxylation of the alkyl chain. For MINCH, this results in the formation of cyclohexane-1,2-dicarboxylic acid mono hydroxyisononyl ester (OH-MINCH). In human studies, OH-MINCH was identified as a major oxidative metabolite, accounting for approximately 10.7% of the administered DINCH dose excreted in urine. This metabolite is considered a specific and sensitive biomarker for assessing exposure to DINCH.

Further oxidation of the alkyl side chain can lead to the formation of a carboxylic acid group. This results in metabolites such as cyclohexane-1,2-dicarboxylic acid monocarboxyisooctyl ester (cx-MINCH or MCOCH). The formation of carboxylated metabolites represents a significant step in the detoxification pathway, as the introduced carboxyl group enhances the polarity of the molecule. In human metabolism studies of DINCH, cx-MINCH accounted for about 2.0% of the excreted dose.

Another key oxidative pathway is the formation of a keto (oxo) group on the alkyl chain of the monoester. This leads to the creation of metabolites like cyclohexane-1,2-dicarboxylic acid monooxoisononyl ester (oxo-MINCH). The formation of oxo-metabolites can occur through the oxidation of hydroxylated intermediates. Similar to the carboxylated metabolites, oxo-MINCH was found to be a notable metabolite in human urine, representing approximately 2.0% of the initial DINCH dose.

Urinary Excretion of DINCH Metabolites in Humans

MetabolitePercentage of Administered Dose (Mean)Percentage Range
Cyclohexane-1,2-dicarboxylic acid (CHDA)23.7%20.0-26.5%
OH-MINCH10.7%7.7-12.9%
oxo-MINCH2.0%1.5-2.6%
cx-MINCH2.0%1.8-2.3%
MINCH< 1%Not specified
Data from a study involving single oral doses of DINCH in human volunteers.

Conjugation Reactions in Biological Systems

Following oxidative biotransformation, the resulting metabolites can undergo conjugation reactions, which is a common Phase II metabolic process. This involves the attachment of endogenous molecules to the metabolites, further increasing their water solubility and facilitating their elimination. In humans, the primary monoester metabolite, MINCH, has been observed to be predominantly glucuronidated in the blood. Glucuronidation involves the enzymatic transfer of a glucuronyl group from uridine-5'-diphospho-glucuronic acid (UDPGA) to the metabolite. This process effectively masks the functional groups of the metabolites, leading to the formation of highly water-soluble and inactive conjugates that can be readily excreted in urine.

Interspecies Comparative Metabolic Profiling

Mammalian Model Metabolism

There is a significant lack of data concerning the metabolic processes of Ditridecyl cyclohexane-1,2-dicarboxylate in mammalian models. Scientific investigations into the biotransformation of this specific compound have not been identified in the public domain. Consequently, no information can be provided on the primary metabolites, enzymatic pathways, or the organs principally involved in the metabolism of DTDC in mammals.

Aquatic Organism Metabolism

Similarly, research on the metabolism of this compound in aquatic organisms is absent from the available scientific literature. Studies detailing the uptake, biotransformation, and potential bioaccumulation of DTDC in fish, invertebrates, or other aquatic species have not been found.

Excretion Patterns and Elimination Half-Lives of Metabolites

Due to the absence of studies on the metabolism of this compound, there is no information available regarding the excretion routes (e.g., urine, feces) or the rate of elimination of its potential metabolites from the body. Data on the elimination half-lives of any such metabolites are also unavailable.

An article on the environmental occurrence, fate, and transport of this compound, as per the specified outline, cannot be generated at this time.

A thorough review of scientific literature and environmental data sources reveals a significant lack of specific research on this compound. The available environmental studies on cyclohexane-1,2-dicarboxylate esters are overwhelmingly focused on other variants of this chemical class, most notably Diisononyl cyclohexane-1,2-dicarboxylate (DINCH).

Consequently, there is no specific data available in the public domain to accurately and informatively populate the requested sections and subsections concerning:

Detection and Quantification in Environmental Compartments: No studies detailing the presence or concentration of this compound in atmospheric and particulate matter (including dust) or in aqueous and sediment matrices were identified.

Migration and Leaching Phenomena from Polymeric Materials: Research on plasticizer migration from consumer products and medical devices, as well as studies on diffusion and extraction under environmental conditions, centers on compounds like DINCH, with no specific findings related to the ditridecyl ester.

Environmental Degradation Mechanisms: Information regarding the specific pathways and rates of degradation for this compound in the environment is not available.

Due to the absence of specific scientific data for this compound, generating an article that is both scientifically accurate and strictly focused on this compound is not possible. Providing information on other related esters would not adhere to the explicit instructions of the request.

Environmental Occurrence, Fate, and Transport of Cyclohexane 1,2 Dicarboxylate Esters

Environmental Degradation Mechanisms

Abiotic Degradation Processes

In addition to biotic degradation, abiotic processes can contribute to the transformation of Ditridecyl cyclohexane-1,2-dicarboxylate in the environment. The primary abiotic degradation mechanisms for large organic molecules like DTDC are hydrolysis and photodegradation.

Hydrolysis: As an ester, DTDC is susceptible to hydrolysis, the cleavage of the ester bonds by reaction with water. The rate of hydrolysis is influenced by pH and temperature. Generally, ester hydrolysis is slow at neutral pH but is catalyzed by acidic or alkaline conditions. Given the long alkyl chains and the steric hindrance around the ester groups in DTDC, the rate of abiotic hydrolysis under typical environmental conditions (pH 5-9) is expected to be slow.

Photodegradation: Photodegradation involves the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. Plasticizers, including cyclohexane-1,2-dicarboxylate esters, can be susceptible to photodegradation, especially when present on surfaces exposed to sunlight. This process can lead to the formation of various degradation products through photo-oxidation, resulting in bond scission and the formation of smaller molecules. The presence of photosensitizers in the environment can potentially accelerate the photodegradation of these compounds. However, the extent and rate of photodegradation of DTDC in different environmental compartments (e.g., water, soil, air) are not well-documented.

Environmental Monitoring Strategies

Effective environmental monitoring is essential to assess the extent of contamination, understand the environmental fate, and evaluate the potential risks associated with this compound and other plasticizers. Monitoring strategies typically involve the collection of various environmental samples and their analysis for the parent compound and its degradation products.

Given the expected low water solubility and high octanol-water partition coefficient of DTDC, it is likely to adsorb to particulate matter in aquatic systems and accumulate in sediments and sludge. Therefore, monitoring programs should include the analysis of these matrices in addition to water samples.

A key strategy in monitoring the environmental presence and fate of cyclohexane-1,2-dicarboxylate esters has been the focus on their metabolites. For DINCH, specific oxidative metabolites have been identified as reliable biomarkers of exposure. researchgate.net These metabolites are often more water-soluble than the parent compound, making them more mobile in aqueous environments and suitable for detection in water samples and biological fluids.

Table 2: Analytical Techniques for the Detection of Cyclohexane-1,2-dicarboxylate Esters and their Metabolites

Analytical TechniqueTarget AnalytesSample Matrix
Gas Chromatography-Mass Spectrometry (GC-MS)Parent PlasticizersWater, Sediment, Dust, Air
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Metabolites, Parent PlasticizersWater, Urine, Blood
High-Performance Liquid Chromatography (HPLC) with UV or MS detectionParent Plasticizers and MetabolitesVarious environmental samples

The analysis of these compounds in environmental samples typically involves extraction, cleanup, and instrumental analysis. cdc.govnih.govresearchgate.net Solid-phase extraction (SPE) is a common technique for concentrating the analytes from water samples. For solid samples like sediment and dust, solvent extraction methods are employed. The choice of analytical instrument depends on the target analytes and the required sensitivity. Gas chromatography-mass spectrometry (GC-MS) is well-suited for the analysis of the parent plasticizers, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the method of choice for the more polar metabolites due to its high sensitivity and specificity. cdc.govnih.gov The development of robust and sensitive analytical methods is crucial for the accurate quantification of these compounds at environmentally relevant concentrations.

Analytical Methodologies for Cyclohexane 1,2 Dicarboxylate Esters and Metabolites

Sample Preparation Techniques for Diverse Matrices

Effective sample preparation is a critical prerequisite for accurate analysis, aiming to isolate and concentrate the target analytes from complex matrices such as urine, blood, or environmental media, while removing interfering substances. chromatographyonline.compjoes.com

The initial step in analyzing biological or environmental samples involves extracting the target compounds from the matrix. Solid-phase extraction (SPE) is a widely used technique that is more efficient and uses less solvent than traditional liquid-liquid extraction. sigmaaldrich.com The choice of SPE sorbent is crucial and depends on the properties of the analyte and the matrix. chromatographyonline.com For nonpolar compounds like cyclohexane-1,2-dicarboxylate esters, nonpolar sorbents such as C18 are often employed. chromatographyonline.com

The general SPE procedure involves several key steps:

Conditioning: The sorbent is treated with a solvent like methanol (B129727) to activate it. chromatographyonline.comspecartridge.com

Equilibration: The sorbent is rinsed with a solvent that mimics the sample matrix (e.g., water) to prepare it for sample loading. chromatographyonline.com

Sample Loading: The prepared sample is passed through the cartridge, where the analytes are retained on the sorbent. chromatographyonline.comspecartridge.com

Washing: Interfering substances are washed away with a solvent that is not strong enough to elute the analytes. chromatographyonline.comspecartridge.com

Elution: The analytes of interest are recovered from the sorbent using a strong organic solvent. specartridge.com

For cleaning up extracts containing fatty acids, which can interfere with analysis, specific SPE cartridges with materials like primary secondary amine (PSA) or diamine have proven effective. nih.gov These materials can retain fatty acids while allowing the target analytes to be eluted, significantly improving the quality of the subsequent analysis. nih.gov

StepPurposeTypical Solvents
Conditioning To activate the sorbent functional groups.Methanol, Acetonitrile (B52724)
Equilibration To create a sorbent environment similar to the sample.Water, Buffer solution
Sample Loading To retain analytes on the sorbent.Pre-treated sample (e.g., buffered urine)
Washing To remove interfering matrix components.Water, Weak organic solvent mixture
Elution To recover the purified analytes.Acetonitrile, Ethyl acetate, Methanol

This interactive table summarizes the general steps involved in Solid-Phase Extraction (SPE) for sample clean-up.

In biological systems, plasticizer metabolites are often conjugated with glucuronic acid to form more water-soluble compounds that can be easily excreted in urine. researchgate.netmuhc.ca To analyze the total concentration of these metabolites, a hydrolysis step is necessary to cleave the glucuronide conjugates and release the free form of the metabolite. nih.gov This is typically achieved through enzymatic hydrolysis. nih.govsigmaaldrich.com

β-glucuronidase, often sourced from Helix pomatia or E. coli, is the most commonly used enzyme for this purpose. nih.govsigmaaldrich.comresearchgate.net The efficiency of the hydrolysis can be affected by several factors, including the enzyme type and concentration, pH, temperature, and incubation time. nih.govdaneshyari.com For instance, a method for analyzing DINCH metabolites in urine involves buffering the sample to pH 6.0 and incubating with β-glucuronidase for two hours at 37°C. publisso.de Finding optimal conditions is crucial, as some conjugates, like N-glucuronides, may require different conditions or enzyme amounts for complete hydrolysis compared to O-glucuronides. nih.govdaneshyari.com

ParameterConditionRationale
Enzyme β-glucuronidase (from Helix pomatia or E. coli)Specifically cleaves glucuronic acid conjugates. nih.govsigmaaldrich.com
pH ~5.0 - 6.8Optimal pH range for enzyme activity. publisso.denih.gov
Temperature 37°C - 60°CIncreases reaction rate; higher temperatures can shorten incubation but may risk enzyme denaturation. publisso.desigmaaldrich.com
Incubation Time 30 minutes - 4 hoursDuration required for complete hydrolysis, dependent on other conditions. nih.govsigmaaldrich.com

This interactive table outlines typical conditions for the enzymatic hydrolysis of glucuronidated metabolites.

Advanced Chromatographic Separation Techniques

Chromatographic methods are essential for separating the parent compound and its various metabolites from other components in the prepared sample extract before detection and quantification.

HPLC coupled with tandem mass spectrometry (MS/MS) is the gold standard for the quantification of plasticizer metabolites in biological matrices due to its high selectivity and sensitivity. nih.govresearchgate.net The HPLC system separates the analytes based on their affinity for a stationary phase (the column) and a mobile phase. diva-portal.org Reversed-phase columns, such as C18, are commonly used for these types of analyses. mdpi.com

The mobile phase typically consists of a mixture of an aqueous solvent (often with an additive like formic or acetic acid) and an organic solvent like acetonitrile or methanol. publisso.dehpst.cz A gradient elution, where the proportion of the organic solvent is increased over time, is used to effectively separate compounds with different polarities. mdpi.com Following separation, the analytes are ionized, typically using electrospray ionization (ESI), and detected by the mass spectrometer. diva-portal.org Quantification is performed using isotope dilution, where a known amount of a stable isotope-labeled version of the analyte is added to the sample as an internal standard. nih.govresearchgate.net This method provides high accuracy by correcting for any analyte loss during sample preparation and for variations in instrument response. google.com

LC-MS/MS is a term often used interchangeably with HPLC-MS/MS and refers to the same fundamental technique. publisso.de These methods allow for the reliable detection of metabolites at very low concentrations, with limits of quantification (LOQ) often in the range of 0.05 to 0.1 µg/L in urine. nih.govresearchgate.net

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor ions (the ionized analyte molecules) are selected and fragmented to produce characteristic product ions. mdpi.com This transition from a specific precursor ion to a specific product ion is highly selective for the target analyte, minimizing the chance of interference from other compounds in the matrix. diva-portal.org For example, in the analysis of DINCH metabolites, specific precursor-to-product ion transitions are monitored for each target metabolite (e.g., OH-MINCH, cx-MINCH, oxo-MINCH) and their corresponding isotope-labeled internal standards. publisso.de

ParameterTypical Setting
Chromatography System High-Performance Liquid Chromatography (HPLC)
Column Reversed-phase (e.g., C18)
Mobile Phase A Water with 0.1% formic or acetic acid publisso.demdpi.com
Mobile Phase B Acetonitrile or Methanol with 0.1% formic or acetic acid publisso.demdpi.com
Elution Type Gradient
Ionization Source Electrospray Ionization (ESI), typically in negative mode for metabolites publisso.dediva-portal.org
Mass Analyzer Triple Quadrupole (TQ) mdpi.com
Detection Mode Multiple Reaction Monitoring (MRM)
Quantification Isotope Dilution nih.gov

This interactive table presents typical parameters for an LC-MS/MS method used for the analysis of cyclohexane-1,2-dicarboxylate ester metabolites.

Spectroscopic Quantification Methods

While chromatography-mass spectrometry is the dominant technique for trace quantification, various spectroscopic methods can be used for the characterization and, in some cases, quantification of dicarboxylate esters, particularly in less complex matrices or at higher concentrations.

Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and cost-effective tool for identifying functional groups. intertek.com Esters exhibit a characteristic and strong carbonyl (C=O) stretching absorption band typically in the region of 1750-1737 cm⁻¹. orgchemboulder.com A C–O stretch can also be observed between 1300-1000 cm⁻¹. orgchemboulder.com FTIR can be used to screen for the presence of esters in plastic materials and can distinguish between different types of plasticizers, such as phthalates and non-phthalate alternatives like cyclohexane-1,2-dicarboxylates. thermofisher.comhpst.cz While primarily qualitative, quantitative analysis is possible by creating calibration models based on the absorbance of specific peaks. hpst.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about molecules. princeton.edu In ¹H NMR spectra of esters, protons on the carbon adjacent to the carbonyl group (–C(=O)–CH–) typically appear at a chemical shift of 2.0-2.2 ppm, while protons on the carbon adjacent to the ester oxygen (–O–CH–) are further downfield at 3.7-4.1 ppm. orgchemboulder.com ¹³C NMR shows a distinct signal for the carboxyl carbon between 165 and 180 ppm. princeton.edu NMR can be used to confirm the structure and purity of synthesized standards and, while less sensitive than MS, can be used for quantitative analysis (qNMR) when appropriate internal standards are used. researchgate.netacs.org

Spectrophotometric methods can also be employed for the quantification of the ester functional group. One classic method involves the reaction of esters with hydroxylamine (B1172632) in an alkaline solution to form hydroxamic acids. tandfonline.com These products then form a colored complex with ferric iron (Fe³⁺), and the absorbance of this complex can be measured to determine the concentration of the ester. tandfonline.com

Based on a comprehensive search of publicly available scientific literature, there is insufficient information to generate an article on "Ditridecyl cyclohexane-1,2-dicarboxylate" that adheres to the specific analytical and biomonitoring outline provided.

The requested topics, including Nuclear Magnetic Resonance (NMR) spectroscopy for metabolite analysis, the development of exposure biomarkers, quantitative analysis of specific oxidative metabolites, and the assessment of urinary excretion factors, are highly specific and require dedicated research studies. Such studies appear to have been conducted extensively for other plasticizers in the cyclohexane-1,2-dicarboxylate ester family, such as Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH), but not for the ditridecyl variant.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on "this compound" that strictly follows the requested outline without resorting to speculation or including information on other, non-requested compounds, which would violate the provided instructions.

Mechanistic Investigations of Biological Interactions of Cyclohexane 1,2 Dicarboxylate Esters

Cellular and Molecular Responses in Model Organisms

The biological effects of cyclohexane-1,2-dicarboxylate esters have been investigated in various model organisms, revealing interactions at the cellular and molecular levels. These compounds, particularly the metabolites of DINCH, can elicit a range of responses, from changes in gene expression to the modulation of key cellular signaling pathways.

Transcriptional and Gene Expression Profiling

Exposure to DINCH and its metabolites has been shown to alter the transcriptional profiles of specific genes in model organisms. In studies using rat primary stromal vascular fraction (SVF) of adipose tissue, the DINCH metabolite, cyclohexane-1,2-dicarboxylic acid mono isononyl ester (MINCH), affected the expression of genes crucial for adipocyte differentiation. nih.govsigmaaldrich.combohrium.comresearchgate.net Specifically, the expression of CCAAT/enhancer-binding protein alpha (Cebpa) and fatty acid-binding protein 4 (Fabp4) was altered, leading to lipid accumulation and the differentiation of preadipocytes into mature adipocytes. nih.gov

In the zebrafish larvae model, DINCH exposure resulted in significant changes to the expression of genes involved in several biological processes. nih.govresearchgate.net These include genes related to stress response, lipid metabolism, and cholesterol homeostasis. nih.gov For instance, DINCH was found to induce the expression of genes associated with the metallothionein (B12644479) pathway, such as mtf and mt2, suggesting an oxidative stress response. nih.gov Conversely, genes like superoxide (B77818) dismutase (sod1, sod2, sod3) and glutathione (B108866) s-transferase (gst) were downregulated. nih.gov Furthermore, a significant downregulation of gadd45a, a gene involved in cell cycle arrest and DNA repair, was observed. nih.gov

Table 1: Selected Genes with Altered Expression Following Exposure to DINCH or its Metabolites

GeneOrganism/ModelCompoundObserved EffectAssociated Function
CebpaRat Adipose Tissue SVFMINCHAffected ExpressionAdipocyte Differentiation
Fabp4Rat Adipose Tissue SVFMINCHAffected ExpressionAdipocyte Differentiation, Lipid Transport
sod1, sod2, sod3Zebrafish LarvaeDINCHDownregulationOxidative Stress Response
gstZebrafish LarvaeDINCHDownregulationDetoxification, Oxidative Stress Response
mtf, mt2Zebrafish LarvaeDINCHUpregulationMetallothionein Pathway, Stress Response
gadd45aZebrafish LarvaeDINCHDownregulationCell Cycle Arrest, DNA Repair

Cellular Signaling Pathway Modulation

The observed changes in gene expression suggest that cyclohexane-1,2-dicarboxylate esters can modulate various cellular signaling pathways. colorado.eduberkeley.edukhanacademy.org The activation of nuclear receptors, as discussed below, is a primary mechanism through which these compounds initiate signaling cascades. For example, the activation of PPARα by MINCH directly influences the transcriptional regulation of genes involved in lipid metabolism, thereby modulating metabolic signaling pathways. nih.govsigmaaldrich.combohrium.comresearchgate.net

In zebrafish, DINCH exposure was found to impact signaling pathways related to stress and development. The induction of metallothionein-related genes points to the activation of oxidative stress response pathways. nih.gov Furthermore, alterations in the expression of genes controlling cholesterol biosynthesis and homeostasis indicate a modulation of the signaling networks that govern lipid metabolism and potentially neurodevelopment. nih.govresearchgate.netbiorxiv.org

Interactions with Nuclear Receptors and Downstream Effects

Nuclear receptors are a key family of ligand-activated transcription factors that regulate a multitude of physiological processes. researchgate.netnih.gov Several studies have demonstrated that metabolites of DINCH can interact with and activate these receptors, providing a direct mechanism for their biological activity.

A significant finding is that the DINCH metabolite MINCH acts as a potent agonist for the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α). nih.govsigmaaldrich.combohrium.comresearchgate.net In studies on rat preadipocytes, the effects of MINCH on cell differentiation and gene expression were blocked by a specific PPAR-α antagonist, GW6471, confirming the role of this receptor in mediating the observed effects. nih.govsigmaaldrich.combohrium.com PPARs are critical regulators of lipid and glucose homeostasis, and their activation can lead to profound metabolic changes. researchgate.netnih.gov The agonistic activity of MINCH on PPAR-α classifies it as a metabolic disruptor capable of influencing fat storage and adipocyte differentiation. researchgate.net Further research has also indicated that various DINCH metabolites can activate PPARα and PPARγ. nih.gov

Beyond PPARs, metabolites of DINCH have been shown to interact with other members of the nuclear receptor superfamily. An in vitro study using a human cell line (HEK293) demonstrated that while the parent compound DINCH had no effect, its metabolites, including MINCH, OH-MINCH, and oxo-MINCH, were able to activate several other human nuclear receptors. nih.gov These included the estrogen receptors (ERα and ERβ) and the androgen receptor (AR). nih.gov This suggests that the metabolic processing of DINCH is crucial for its biological activity and that it can potentially interfere with multiple endocrine signaling pathways through the activation of these receptors. researchgate.net

Table 2: Nuclear Receptor Activation by DINCH Metabolites

Nuclear ReceptorActivating Compound(s)Model SystemObserved Effect
PPAR-αMINCHRat Adipose Tissue SVFAgonism, leading to preadipocyte differentiation
PPAR-αMINCH, OH-MINCH, oxo-MINCHHuman Cell Line (HEK293)Activation
PPAR-γMINCH, OH-MINCH, oxo-MINCHHuman Cell Line (HEK293)Activation
Estrogen Receptor α (ERα)MINCH, OH-MINCH, oxo-MINCHHuman Cell Line (HEK293)Activation
Estrogen Receptor β (ERβ)MINCH, OH-MINCH, oxo-MINCHHuman Cell Line (HEK293)Activation
Androgen Receptor (AR)MINCH, OH-MINCH, oxo-MINCHHuman Cell Line (HEK293)Activation

Metabolic Perturbations at the Organismal Level

The molecular interactions of cyclohexane-1,2-dicarboxylate esters translate into observable metabolic perturbations at the whole-organism level. Studies in zebrafish larvae have shown that exposure to DINCH leads to significant alterations in lipid metabolism. nih.govbiorxiv.orgresearchgate.net This includes changes in fatty acid synthesis, β-oxidation, and the transport of lipids. nih.gov

These metabolic shifts result in physiological consequences, such as a noticeable accumulation of lipids in various tissues, including the yolk, brain, eye, and neck region of the developing zebrafish. nih.govresearchgate.netbiorxiv.orgresearchgate.net The disruption of genes involved in cholesterol biosynthesis and homeostasis further underscores the potential of these compounds to act as metabolic disruptors. nih.govbiorxiv.org The characterization of MINCH as a potent PPAR-α agonist and a metabolic disruptor in rat models corroborates these findings, highlighting its ability to alter fat storage mechanisms. nih.govresearchgate.net

Alterations in Lipid Homeostasis and Metabolism

Studies utilizing various model systems have demonstrated that certain cyclohexane-1,2-dicarboxylate esters can influence lipid homeostasis and metabolism. Research on DINCH has shown that this compound and its metabolites can interact with biological pathways responsible for lipid regulation.

In studies with zebrafish larvae, exposure to DINCH resulted in observable alterations in lipid metabolism. nih.govnih.govresearchgate.netdiva-portal.org Specifically, genes associated with fatty acid synthesis, β-oxidation, and lipid transport were significantly altered. nih.govnih.govresearchgate.netdiva-portal.org Staining with Oil Red O, a method for detecting neutral lipids, revealed a slight accumulation of lipids in the yolk, brain, eye, and neck regions of the larvae with increasing concentrations of DINCH. nih.govnih.govresearchgate.net

Furthermore, in vitro studies on rat primary stromal vascular fraction (SVF) of adipose tissue have indicated that while DINCH itself did not directly affect the differentiation of these cells, its monoester metabolite, cyclohexane-1,2-dicarboxylic acid mono isononyl ester (MINCH), did. nih.govresearchgate.net Exposure to MINCH led to an increased expression of key adipogenic transcription factors, which in turn induced the accumulation of lipids in preadipocytes as they differentiated into mature fat cells. nih.govresearchgate.net This effect was found to be mediated through the peroxisome proliferator-activated receptor-alpha (PPAR-α). nih.gov

Cholesterol Biosynthesis Pathway Investigations

Investigations into the biological effects of DINCH have also extended to the cholesterol biosynthesis pathway. In zebrafish larvae, exposure to DINCH was found to affect the expression of genes involved in both cholesterol biosynthesis and its homeostatic regulation. nih.govnih.govresearchgate.netdiva-portal.org These findings suggest a potential for this class of compounds to interfere with the intricate molecular machinery that governs cholesterol levels within an organism. The disruption of these genetic pathways could have broader implications for developmental processes. nih.govnih.govresearchgate.net

Developmental and Reproductive Biology Studies in Model Systems

Developmental Endpoints in Aquatic Vertebrate Models (e.g., Zebrafish)

The zebrafish (Danio rerio) has emerged as a valuable model organism for studying the developmental effects of chemical compounds.

Exposure of zebrafish embryos to DINCH has been shown to impact their hatching rates. nih.govnih.gov Research has demonstrated a delay in hatching in a dose-dependent manner. nih.govnih.gov For instance, at 80 hours post-fertilization (hpf), a significant reduction in hatching was observed at various concentrations of DINCH. nih.gov By 96 hpf, the hatching rates for higher concentrations remained significantly lower than in control groups. nih.gov

Effect of DINCH on Zebrafish Hatching Rates at 96 Hours Post-Fertilization
ConcentrationHatching Rate (%)
Control85.0
1 µM66.5
10 µM66.6

Beyond hatching rates, studies have also examined the impact of DINCH on the morphological development of zebrafish. While the primary focus of some studies was on metabolic and genetic markers, the assessment of developmental abnormalities is a key endpoint in toxicological research. nih.govnih.govresearchgate.net

Studies on Reproductive System Cellular Processes

The potential for cyclohexane-1,2-dicarboxylate esters to influence the reproductive system has been a subject of investigation. In vitro studies have explored the effects of DINCH and its metabolites on cellular processes relevant to reproduction. One study suggested that a minor metabolite of DINCH, cyclohexane-1,2-dicarboxylic acid monohydroxy isononyl ester (MHiNCH), might be associated with lower estradiol (B170435) levels and a reduced number of oocytes in women undergoing in vitro fertilization (IVF), although these findings were not statistically significant. wikipedia.org Another study on rat preadipocytes suggested that the monoester metabolite of DINCH can act as a metabolic disruptor, which may have indirect implications for the endocrine system that governs reproductive functions. nih.govresearchgate.net

Immunological and Inflammatory Pathway Research

The direct immunological and inflammatory effects of Ditridecyl cyclohexane-1,2-dicarboxylate have not been extensively studied. However, research on the analogous compound, Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH), and its metabolites provides some insights into potential interactions with immune and inflammatory pathways.

One area of investigation has been the potential for these compounds to induce oxidative stress, a condition that can trigger inflammatory responses. For instance, studies have shown that DINCH can cause oxidative stress in human THP-1 macrophages researchgate.net. In response to DINCH exposure, an induced expression of genes associated with the metallothionein pathway has been observed, suggesting a cellular response to overcome oxidative stress nih.gov.

Furthermore, the interaction of DINCH metabolites with peroxisome proliferator-activated receptors (PPARs) suggests a possible mechanism for influencing inflammatory processes. The metabolite monoisononylcyclohexane-1,2-dicarboxylic acid ester (MINCH) has been identified as a potent agonist for PPAR-α researchgate.netnih.gov. PPARs are known to play a role in regulating inflammation. While some studies suggest that the anti-inflammatory effects of PPAR-γ pathways in amniotic cells are not disrupted by DINCH or MINCH, the agonistic activity on PPAR-α could have implications for inflammatory responses in other tissues researchgate.net.

For comparison, Di(2-ethylhexyl) phthalate (B1215562) (DEHP), a phthalate plasticizer that DINCH is designed to replace, has been shown to cause adipose tissue inflammation and the upregulation of immune-related genes such as TNF, NF-κB, IL-1β, and IL-8 in zebrafish embryos researchgate.net. While DINCH is considered to have a more favorable toxicological profile, these findings with DEHP highlight plausible, albeit unconfirmed, pathways for investigation for cyclohexane-1,2-dicarboxylate esters.

Table 1: Summary of Research Findings on the Immunological and Inflammatory Effects of DINCH and its Metabolites

Compound/MetaboliteFindingSpecies/Cell LinePotential Implication
DINCHInduction of oxidative stress.Human THP-1 macrophagesTrigger for inflammatory responses.
DINCHUpregulation of metallothionein pathway genes.Not specifiedCellular defense against oxidative stress.
MINCHPotent PPAR-α agonist.Rat preadipocytesModulation of inflammatory pathways.
DINCH and MINCHNo dysregulation of amniotic PPAR-γ anti-inflammatory pathways.Human amniotic cellsTissue-specific effects on inflammation.

Behavioral Ecotoxicology in Aquatic Species

The behavioral ecotoxicology of this compound in aquatic species is another area with limited direct research. However, studies on DINCH provide valuable data on its potential effects on the behavior of aquatic organisms, particularly zebrafish (Danio rerio), which are a common model species in ecotoxicological studies.

Exposure to DINCH has been shown to alter the locomotor activity of zebrafish larvae researchgate.netnih.gov. Research has demonstrated that DINCH exposure can lead to distinct changes in swimming behavior, affecting both the distance traveled and the acceleration of the larvae in both light and dark conditions researchgate.net. These behavioral alterations suggest that DINCH may have neurotoxic effects, potentially impacting motor activity nih.govnih.gov.

The observed behavioral changes are accompanied by alterations at the molecular level. Studies have found that genes involved in cholesterol biosynthesis and homeostasis are affected by DINCH, indicating possible developmental neurotoxicity researchgate.netnih.gov. Cholesterol is crucial for maintaining normal neuronal physiology, and disruptions in its biosynthesis could underlie the observed behavioral changes.

Table 2: Effects of DINCH on Zebrafish Larvae Behavior and Associated Gene Expression

EndpointObservationImplication
Locomotor ActivityAltered swimming behavior, including changes in distance and acceleration.Potential neurotoxicity and impact on motor function.
Gene ExpressionAltered expression of genes involved in cholesterol biosynthesis and homeostasis.Possible developmental neurotoxicity.
Stress ResponseAltered expression of genes involved in the stress response.Indication of physiological stress.

Regulatory Science and Policy Implications for Cyclohexane 1,2 Dicarboxylate Esters

Global Regulatory Landscape for Plasticizer Use

The global regulatory landscape for plasticizers is complex and continually evolving, driven by health and environmental concerns primarily associated with certain ortho-phthalates. This has led to a significant shift toward the use of alternative plasticizers, including cyclohexane-1,2-dicarboxylate esters.

In the European Union , the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation is the cornerstone of chemical management. Plasticizers are subject to extensive testing and rigorous risk assessments under REACH. While many modern plasticizers are not classified as hazardous, specific substances, particularly low-molecular-weight ortho-phthalates, are listed as Substances of Very High Concern (SVHC) and are subject to authorization or restriction. For example, the European Food Safety Authority (EFSA) has approved certain non-phthalate plasticizers like Di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH) for use in food contact materials. This approval is indicative of a regulatory trend that favors plasticizers with more favorable toxicological profiles.

In the United States , the Consumer Product Safety Commission (CPSC) regulates the use of certain phthalates in children's toys and childcare articles. This has spurred the market for phthalate-free alternatives. While there are no specific restrictions noted for Ditridecyl cyclohexane-1,2-dicarboxylate, any new or existing chemical substance is subject to evaluation by the Environmental Protection Agency (EPA) under the Toxic Substances Control Act (TSCA).

In Australia , the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) assesses the risks of industrial chemicals to public and occupational health and the environment. For instance, the assessment of 'Hexamoll DINCH' concluded that it is not classified as hazardous and does not pose an unacceptable risk under the described use conditions.

Globally, there is a clear trend towards stricter regulations on traditional phthalate (B1215562) plasticizers, which in turn drives the market for alternatives. This regulatory pressure has led chemical manufacturers to invest in the development and marketing of non-phthalate plasticizers.

Academic Perspectives on Risk Assessment Methodologies

The risk assessment of plasticizers, including cyclohexane-1,2-dicarboxylate esters, is a subject of ongoing academic discussion, with a focus on refining methodologies to better predict potential human health and environmental risks.

Considerations for Data Extrapolation across Species and Doses

A significant challenge in toxicological risk assessment is the extrapolation of data from animal studies to humans and from high experimental doses to low environmental exposure levels. Uncertainty factors are traditionally applied to account for these extrapolations. These factors typically include a 10-fold factor for interspecies differences (animal to human) and a 10-fold factor for intraspecies differences (variability within the human population).

However, academics have pointed out the limitations of using default uncertainty factors, arguing that they may not always be sufficiently protective, especially when considering the genetic and lifestyle variability within the human population. There is a growing trend towards using chemical-specific adjustment factors when sufficient data are available to replace default values, thereby increasing the scientific rigor of the risk assessment. For instance, studies on DINCH have highlighted the need to consider its specific metabolic pathways in rats versus humans when extrapolating toxicological data. Recent research also calls for caution when extrapolating health risks from very high doses, which may induce different biological pathways than the low doses relevant to human exposure.

Uncertainty Factors in Exposure and Effects Assessment

Uncertainty is an inherent component of risk assessment and can arise from various sources, including the definition of exposure scenarios, the precision of measurement methods, and the completeness of the toxicological database. The US EPA acknowledges that uncertainty can be qualitative, stemming from a lack of knowledge, or quantitative, resulting from imprecise measurements.

In exposure assessment, uncertainty can be introduced through errors in aggregation, incomplete analysis of exposure pathways, and modeling inaccuracies. For example, the vapor pressure of a plasticizer is a critical parameter for predicting its emission from products and subsequent human exposure, and uncertainties in this value can significantly impact the risk assessment.

In effects assessment, key uncertainties often involve extrapolating from shorter-duration studies to a full lifetime of exposure and the possibility that the most sensitive adverse effect has not been identified. A tiered approach to uncertainty analysis is often advocated, starting with qualitative identification of uncertainties and progressing to quantitative methods, such as probabilistic modeling, as more data becomes available.

Research Needs for Comprehensive Safety Evaluation

While cyclohexane-1,2-dicarboxylate esters are generally considered to have a more favorable safety profile than the phthalates they replace, there are still identified research needs for a comprehensive safety evaluation.

There is a general lack of scientific data on most emerging or alternative plasticizers, which calls for increased research to prevent regrettable substitutions where a banned chemical is replaced by another that is later found to be harmful. For DINCH, a widely studied cyclohexane-1,2-dicarboxylate ester, studies have produced some contradictory results regarding its potential adverse effects, highlighting the need for further investigation.

Specific research needs that have been identified for this class of compounds include:

Long-term toxicology studies: To address data gaps in the effects of chronic exposure.

Metabolic studies: Further research is needed to fully understand the toxicokinetics of these compounds and their metabolites in different species, particularly in relation to adipose tissue where they may accumulate.

Low-dose studies: More studies are needed to assess the effects of exposure at levels relevant to the general population.

Endocrine disruption potential: While initial assessments have not indicated endocrine-disrupting properties for some cyclohexane-1,2-dicarboxylate esters, ongoing research is necessary to confirm these findings, especially for metabolites.

Environmental fate and effects: More information is needed on the persistence, bioaccumulation, and toxicity of these compounds in various environmental compartments.

Interdisciplinary Collaborations for Sustainable Chemical Design and Implementation

The development and implementation of safer, more sustainable plasticizers like this compound inherently require interdisciplinary collaboration. This involves bringing together experts from various fields to address the multifaceted challenges of chemical design, production, use, and end-of-life management.

The principles of green chemistry are central to this effort, guiding the design of molecules that are not only functional but also have a reduced environmental and health impact. This involves collaboration between chemists, toxicologists, and environmental scientists to create safer chemicals from the outset. The synthesis of plasticizers from renewable, bio-based feedstocks is a key area of research that exemplifies this interdisciplinary approach.

Furthermore, the successful implementation of sustainable plasticizers requires collaboration with material scientists and engineers to ensure that these new additives meet the performance requirements of various applications. The integration of artificial intelligence and machine learning in chemical research is also an area that necessitates close collaboration between chemists and computer scientists to accelerate the discovery and optimization of new, safer molecules.

Ultimately, achieving a circular economy for plastics, where materials are reused and recycled rather than discarded, will require broad collaboration across the entire value chain, from chemical producers to product manufacturers, retailers, consumers, and waste management professionals.

Q & A

Basic: What analytical methods are recommended for detecting DINCH metabolites in biological samples?

Answer: High-resolution mass spectrometry (HRMS) coupled with data processing methods like the mass defect filter (MDF) and signal mining algorithm with isotope tracing (SMAIT) are effective for metabolite identification. MDF screens for metabolites based on mass defect shifts, while SMAIT leverages isotopic patterns to trace metabolites. For example, MDF identified 110 potential DINCH metabolites in in vitro samples, whereas SMAIT detected 18 candidates, highlighting method-dependent variability . Urinary biomarkers, such as cyclohexane-1,2-dicarboxylic acid monohydroxy isononyl ester, are quantified via HPLC-MS/MS with rigorous validation protocols .

Basic: How can the purity and physicochemical properties of DINCH be characterized for research use?

Answer: Key parameters include:

  • Purity : Assessed via gas chromatography (GC) or HPLC, ensuring ≥99.6% purity .
  • Acid value : Titration methods to confirm ≤0.05 KOH-mg/g .
  • Density : Measured at 0.944–0.954 g/cm³ (20°C) using a pycnometer .
  • Volumetric resistivity : Evaluated at ≥1.2×10¹¹ Ω·cm (30°C) for applications in electronic materials .

Advanced: How do discrepancies arise in metabolite identification across mass spectrometry methods, and how can they be resolved?

Answer: Discrepancies stem from differences in data processing algorithms. For instance, MDF prioritizes mass defect filtering, while SMAIT emphasizes isotopic signatures, leading to non-overlapping metabolite candidates . To resolve conflicts:

  • Combine orthogonal techniques (e.g., LC-HRMS and NMR).
  • Validate candidates using synthetic standards or in vivo models.
  • Apply machine learning to harmonize data from multiple workflows .

Advanced: What methodologies compare the stability of chiral vs. racemic cyclohexane-dicarboxylate frameworks?

Answer: Zinc cyclohexane-dicarboxylate frameworks are studied using:

  • X-ray diffraction : To resolve structural differences (e.g., layered vs. 3D topologies).
  • Calorimetry : Measures thermodynamic stability; racemic forms are more stable than chiral analogs (ΔH ≈ 10 kJ/mol difference) .
  • Computational simulations : Density functional theory (DFT) predicts energy landscapes and framework diversity .

Advanced: How are epidemiological studies designed to assess DINCH’s endocrine-disrupting effects?

Answer: Key steps include:

  • Cohort selection : Focus on populations with high exposure (e.g., workers in PVC industries).
  • Biomarker quantification : Urinary metabolites are correlated with endocrine endpoints (e.g., ovarian response markers like anti-Müllerian hormone) .
  • Confounding control : Adjust for covariates (e.g., age, BMI) using multivariate regression .

Basic: What in vitro models are used to study DINCH metabolic pathways?

Answer: Hepatic microsomal incubations (e.g., human liver S9 fractions) simulate phase I/II metabolism. Metabolites are profiled using:

  • Time-course sampling : To track kinetic profiles.
  • Enzyme inhibition assays : Identify cytochrome P450 isoforms involved .

Advanced: How can low-concentration metabolites be quantified in human urine?

Answer: Sensitivity challenges are addressed via:

  • Solid-phase extraction (SPE) : Pre-concentrates analytes.
  • Isotope dilution : Internal standards (e.g., deuterated DEHA) correct for matrix effects .
  • Enhanced ionization : Nano-electrospray ionization (nano-ESI) improves signal-to-noise ratios .

Basic: What chromatographic techniques separate DINCH from environmental matrices?

Answer: Two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) achieves high resolution. For example, GC×GC-TOF separates DINCH (CAS 474919-59-0) from co-eluting phthalates in dust samples with a retention index precision of ±0.01 .

Advanced: How are migration rates of DINCH compared to other plasticizers under variable conditions?

Answer: Accelerated aging tests simulate real-world conditions:

  • Thermal stress : Incubate DINCH-PVC films at 60°C for 72 hours.
  • Solvent extraction : Measure migrated DINCH in simulants (e.g., hexane) via GC-MS.
  • Comparative analysis : DINCH shows lower migration than DEHP but higher than DOTP under identical conditions .

Advanced: How do computational models advance structural studies of cyclohexane-dicarboxylates?

Answer: Molecular dynamics (MD) and DFT simulations predict:

  • Framework flexibility : Response to guest molecules (e.g., CO₂ adsorption in MOFs).
  • Chiral recognition : Enantioselective binding mechanisms in separation sciences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.